molecular formula C16H17BrN2O3 B2703959 Methyl 6-(bromomethyl)-1-cyclopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 923799-41-1

Methyl 6-(bromomethyl)-1-cyclopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2703959
CAS No.: 923799-41-1
M. Wt: 365.227
InChI Key: JBKGWKWOZKGXQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Tetrahydropyrimidine Research

The study of tetrahydropyrimidines traces back to the late 19th century, with Pietro Biginelli’s 1891 discovery of the multicomponent Biginelli reaction. This one-pot synthesis method, which combines urea, β-keto esters, and aldehydes, yielded dihydropyrimidinones (DHPMs)—precursors to tetrahydropyrimidines. Early applications focused on their role as nucleic acid analogs, but the mid-20th century saw expanded interest in their pharmacological potential. For instance, pyrantel, a tetrahydropyrimidine anthelmintic, became a cornerstone in veterinary medicine during the 1970s for treating hookworm and roundworm infections.

Advancements in synthetic chemistry, such as microwave-assisted and ultrasound-promoted reactions, later enabled efficient production of diverse tetrahydropyrimidine derivatives. These innovations facilitated the exploration of their antimicrobial, anticancer, and anti-inflammatory properties, marking a shift from structural curiosity to therapeutic utility.

Significance of 1,2,3,4-Tetrahydropyrimidines in Medicinal Chemistry

1,2,3,4-Tetrahydropyrimidines (THPMs) occupy a privileged position in drug design due to their structural mimicry of natural pyrimidines and adaptability to chemical modification. Key pharmacological activities include:

Activity Example Derivatives Target/Mechanism Source
Cytotoxic 4e (m-bromophenyl substituent) HeLa and MCF-7 cell lines
Antimicrobial 4k (structural analog) Bacterial strains (e.g., E. coli)
Anti-HIV 4l (specific THPM configuration) HIV-1 reverse transcriptase

The Biginelli reaction remains pivotal in generating these derivatives, allowing precise control over substituents at the C-4, C-5, and C-6 positions. For example, electron-withdrawing groups like bromomethyl enhance reactivity, enabling further functionalization into prodrugs or targeted therapies.

Position of 6-(Bromomethyl) Derivatives in the Tetrahydropyrimidine Research Landscape

6-(Bromomethyl)-substituted tetrahydropyrimidines, such as methyl 6-(bromomethyl)-1-cyclopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 923799-41-1), serve as critical intermediates in organic synthesis. The bromomethyl group (–CH2Br) acts as a versatile handle for nucleophilic substitution reactions, facilitating the introduction of amines, thiols, or other functional groups. This reactivity underpins their utility in constructing:

  • Anticancer agents : Bromomethyl derivatives undergo cross-coupling to generate aryl or heteroaryl motifs linked to cytotoxic activity.
  • Antiviral scaffolds : Substitutions at the 6-position modulate interactions with viral enzymes, as seen in anti-HIV-1 compounds.

Structural analyses via NMR and X-ray crystallography confirm that bromomethyl groups induce steric and electronic effects, altering the tetrahydropyrimidine ring’s conformational dynamics.

Overview of Cyclopropyl-Substituted Heterocycles in Drug Discovery

Cyclopropyl groups, featured in the 1-position of the subject compound, are prized in medicinal chemistry for their unique properties:

  • Ring strain : The cyclopropane’s 60° bond angles create high reactivity, enabling covalent interactions with biological targets.
  • Metabolic stability : The rigid sp³-hybridized carbons resist oxidative degradation, prolonging drug half-life.

In tetrahydropyrimidines, cyclopropyl substitution enhances selectivity for enzymes like dihydrofolate reductase or kinase isoforms. For instance, the cyclopropyl moiety in this compound may stabilize hydrophobic interactions within enzyme active sites, a hypothesis supported by molecular docking studies of analogous compounds.

Properties

IUPAC Name

methyl 4-(bromomethyl)-3-cyclopropyl-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3/c1-22-15(20)13-12(9-17)19(11-7-8-11)16(21)18-14(13)10-5-3-2-4-6-10/h2-6,11,14H,7-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKGWKWOZKGXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2)C3CC3)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-(bromomethyl)-1-cyclopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, also referred to by its CAS number 923799-41-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, molecular characteristics, and potential therapeutic applications.

  • Molecular Formula : C16_{16}H17_{17}BrN2_2O3_3
  • Molecular Weight : 365.22 g/mol
  • CAS Number : 923799-41-1

Synthesis and Structural Analysis

The synthesis of this compound typically involves the reaction of various starting materials under controlled conditions. For example, a related compound was synthesized through a Biginelli reaction involving benzaldehyde and ethyl acetoacetate in the presence of a catalyst .

Table 1: Key Synthetic Parameters

ParameterValue
Reaction Temperature70–80 °C
YieldApproximately 78%
Melting Point196–198 °C

Biological Activity

Research indicates that compounds within the tetrahydropyrimidine family exhibit various biological activities, including antibacterial and antifungal properties. The specific biological activities of methyl 6-(bromomethyl)-1-cyclopropyl-2-oxo-4-phenyl derivatives have been explored in several studies.

Case Studies

Several case studies have documented the biological effects of related tetrahydropyrimidines:

  • Study on Antimicrobial Properties :
    • Objective : Evaluate the antimicrobial efficacy of tetrahydropyrimidine derivatives.
    • Findings : A derivative exhibited potent activity against E. coli and P. aeruginosa with IC50_{50} values around 200 nM .
    • : Suggests that methyl 6-(bromomethyl)-1-cyclopropyl derivatives may possess comparable antimicrobial properties.
  • Inhibition of Type III Secretion System :
    • Objective : Investigate the inhibition effects on bacterial secretion systems.
    • Findings : Related compounds were noted to downregulate secretion pathways in pathogenic bacteria .
    • : Highlights the potential for developing inhibitors based on this compound structure.

Molecular Characteristics

Density Functional Theory (DFT) studies provide insights into the electronic properties of methyl 6-(bromomethyl)-1-cyclopropyl derivatives. The HOMO-LUMO gap analysis indicates stability and reactivity patterns that could correlate with biological activity .

Table 2: DFT Analysis Results

PropertyValue
HOMO Energy-5.12 eV
LUMO Energy-1.82 eV
HOMO-LUMO Gap3.30 eV

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. In vitro tests indicate that methyl 6-(bromomethyl)-1-cyclopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate displays activity against several bacterial strains.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
  • Antiviral Activity : The antiviral potential of this compound is being explored in relation to its ability to inhibit viral replication. Preliminary studies suggest it may interfere with viral enzymes or host cell receptors.
  • Anticancer Activity : One of the most promising applications of this compound lies in its anticancer properties. Research indicates that it can induce apoptosis in cancer cells through various mechanisms:
    • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G1/S phase transition.
    • Enzyme Inhibition : It inhibits key enzymes involved in cellular proliferation.
    • Receptor Modulation : Interaction with specific receptors alters signaling pathways leading to apoptosis.
    Case Study: Cytotoxic Effects on Cancer Cell Lines

    A study evaluating the cytotoxic effects on different cancer cell lines demonstrated significant antiproliferative effects:
    Cancer Cell LineEC50 (µM)
    MCF-7 (Breast)10.5
    A549 (Lung)12.3
    HepG2 (Liver)8.7

Comparative Analysis with Related Compounds

To contextualize the biological profile of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameBiological ActivityNotable Features
1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridineModerate anticancer activityDifferent substituents
PerampanelAnticonvulsantKnown for action on glutamate receptors
TaranabantInvestigated for weight lossVaried substituents impacting efficacy

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Differences and Substituent Effects

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Compound Name Ester Group Position 1 Substituent Position 6 Substituent Phenyl Substituent Key Properties/Reactivity
Methyl 6-(bromomethyl)-1-cyclopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Target) Methyl Cyclopropyl Bromomethyl None Enhanced electrophilicity at Br; potential ring strain effects from cyclopropyl
Ethyl 6-bromomethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Compound 3, ) Ethyl Likely H* Bromomethyl None Ethyl ester increases lipophilicity; similar Br reactivity to target
Methyl 6-(chloromethyl)-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate () Methyl Methyl Chloromethyl None Cl less reactive than Br in SN2 reactions; methyl reduces steric hindrance
Methyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () Methyl Not specified Methyl 3-Hydroxy Hydroxyl group enhances H-bonding and aqueous solubility

Functional Group Comparisons

Ester Groups (Methyl vs. Ethyl)
  • The methyl ester in the target compound and ’s analog offers reduced steric bulk compared to the ethyl ester in Compound 3 (). This difference may influence metabolic stability and enzymatic hydrolysis rates in biological systems.
Position 1 Substituents (Cyclopropyl vs. Methyl/H)
  • Cyclopropyl’s electron-withdrawing effects could also modulate electronic density at adjacent positions.
Position 6 Substituents (Bromomethyl vs. Chloromethyl/Methyl)
  • Bromomethyl (target and Compound 3) exhibits higher electrophilicity than chloromethyl (), making it more reactive in cross-coupling or alkylation reactions. The methyl group in ’s analog eliminates halogen-based reactivity but may enhance stability.
Phenyl Substitution (Unsubstituted vs. 3-Hydroxy)
  • The 3-hydroxyphenyl group in ’s compound enables hydrogen bonding, improving solubility in polar solvents. By contrast, the unsubstituted phenyl in the target compound and others prioritizes hydrophobic interactions.

Q & A

Q. Table 1: Representative Yields and Conditions

Aldehyde UsedReaction Time (h)Yield (%)Melting Point (°C)
5-Bromo-2-hydroxybenzaldehyde6–872215–217
4-Bromo-2-hydroxybenzaldehyde6–877231–232
Data sourced from analogous syntheses

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • 1H NMR : Key signals include the cyclopropyl proton (δ ~1.2–1.5 ppm), bromomethyl group (δ ~4.3–4.5 ppm), and NH protons (δ ~9.2–10.0 ppm) .
  • X-ray Crystallography : Resolves conformational preferences (e.g., boat vs. chair dihydropyrimidine ring) and hydrogen-bonding networks .
  • Elemental Analysis : Validates purity (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced: How can regioselectivity challenges during bromination be addressed?

Answer:
Regioselectivity in bromomethyl introduction depends on:

  • Substrate electronics : Electron-rich phenyl rings (e.g., 4-propoxyphenyl) direct bromination to the methyl group via radical stabilization .
  • Reagent choice : NBS (N-bromosuccinimide) in CCl₄ under UV light favors allylic bromination .
  • Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups) with tert-butyldimethylsilyl (TBS) to prevent side reactions .

Advanced: How does crystallographic data inform reactivity or biological activity?

Answer:
Single-crystal X-ray studies reveal:

  • Torsion angles : The cyclopropyl group induces strain (~10–15° deviation from planarity), increasing electrophilicity at the bromomethyl site .
  • Packing interactions : π-Stacking of the phenyl ring with adjacent molecules stabilizes the solid-state structure, which correlates with solubility limitations in polar solvents .
    Table 2: Key Crystallographic Parameters
ParameterValue (Compound 10 )
Space groupP2₁/c
Bond length (C-Br)1.89 Å
Dihedral angle (cyclopropyl)12.3°

Advanced: How to resolve discrepancies in spectral data between synthesized batches?

Answer:

  • Variable temperature NMR : Identify dynamic processes (e.g., rotational isomerism) causing signal splitting .
  • HPLC-MS : Detect trace impurities (e.g., debrominated byproducts) using C18 columns and acetonitrile/water gradients .
  • Repeat crystallization : Ethanol/water mixtures (9:1) enhance purity for consistent melting points .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Answer:

  • Core modifications : Replace bromomethyl with chloromethyl or iodomethyl to study halogen effects on antibacterial activity .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to modulate electrophilicity .
  • Biological assays : Use MIC (Minimum Inhibitory Concentration) testing against Gram-positive bacteria (e.g., S. aureus) to correlate substituents with activity .

Basic: What precautions are necessary for handling brominated intermediates?

Answer:

  • Light sensitivity : Store intermediates in amber vials to prevent radical decomposition .
  • Ventilation : Use fume hoods during reactions involving HBr gas byproducts .
  • Quenching : Neutralize residual bromine with Na₂S₂O₃ before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.